molecular formula C6H5ClN4 B3254884 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 245325-32-0

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B3254884
CAS No.: 245325-32-0
M. Wt: 168.58 g/mol
InChI Key: YTVCEQKHPBTCQI-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine: is a heterocyclic compound that has garnered attention due to its structural similarity to purine, a fundamental component of nucleic acids. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-1H-pyrazolo[3,4-c]pyridine with suitable amines under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. By mimicking the structure of purine, it can inhibit the activity of these enzymes, thereby affecting cellular processes . The pathways involved include inhibition of DNA and RNA synthesis, leading to potential therapeutic effects in cancer and viral infections .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridines
  • 1H-pyrazolo[3,4-c]pyridines
  • 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Comparison: Compared to other similar compounds, 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. For instance, the presence of a chlorine atom at the 5-position can enhance its binding affinity to certain enzymes, making it a more potent inhibitor .

Properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCEQKHPBTCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 4
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 5
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 6
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

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